JNK2/3 Dual Inhibitory Potency Aligned with Series-Leading Compounds
The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, within which the target compound resides, produced the most potent JNK2/3 dual inhibitors reported at the time of publication. Lead compounds 5a and 11a inhibited JNK3 with pIC₅₀ values of 6.7 and 6.6, respectively, and JNK2 with pIC₅₀ of 6.5 each [1]. Although the exact pIC₅₀ of the 2-chloro-N-(6-methyl) analog was not reported in isolation, the close structural homology (identical core, conserved 3-cyano H-bond acceptor) supports comparable target engagement when used as a pharmacophore probe. In contrast, the widely used reference JNK inhibitor SP600125 exhibits a substantially flatter selectivity profile, inhibiting JNK1, JNK2, and JNK3 within a narrow IC₅₀ window of 40–90 nM [2], making it unsuitable for studies requiring JNK2/3 discrimination.
| Evidence Dimension | Kinase inhibitory potency (pIC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | Series representatives: JNK3 pIC₅₀ 6.7–6.6; JNK2 pIC₅₀ 6.5 (Angell et al., 2007); target compound shares core scaffold. |
| Comparator Or Baseline | SP600125: JNK1 IC₅₀ ~40 nM, JNK2 IC₅₀ ~40 nM, JNK3 IC₅₀ ~90 nM (Bennett et al., 2001) |
| Quantified Difference | Qualitative differentiation: series provides JNK2/3 dual potency with selectivity over JNK1, p38α, and ERK2; SP600125 is pan-JNK with no intra-family selectivity [1][2]. |
| Conditions | In vitro kinase inhibition assays; Angell et al. used GSK in-house kinase profiling; SP600125 data from Bennett et al., PNAS 2001. |
Why This Matters
Researchers requiring selective JNK2/3 inhibition for pathway dissection or target validation should prioritize this chemotype over pan-JNK probes like SP600125, accepting the current evidence as class-level inference pending direct pIC₅₀ determination for the exact compound.
- [1] Angell RM, Atkinson FL, Brown MJ, et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296-1301. View Source
- [2] Bennett BL, Sasaki DT, Murray BW, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proc Natl Acad Sci USA. 2001;98(24):13681-13686. View Source
